molecular formula C25H28N8O3 B1574404 PL225B

PL225B

Número de catálogo: B1574404
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Synonyms

The systematic nomenclature of PL225B presents certain complexities due to the proprietary nature of its development and the limited public disclosure of complete structural details in available literature. The compound is primarily known by its research designation "PL225B" across multiple pharmaceutical databases and clinical documentation. In the ChEMBL database, the compound is catalogued under the identifier CHEMBL3545004, which serves as a standardized reference for computational drug discovery and chemical informatics applications.

The compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3, although this designation appears in various commercial chemical supplier databases with some inconsistencies regarding structural assignments. This discrepancy highlights the importance of careful verification when referencing chemical identity through registry numbers, particularly for research compounds that may exist in multiple synthetic forms or intermediates.

Alternative designations for PL225B include various product codes used by chemical suppliers, such as EVT-278790, EVT-1535383, and EVT-287551, which represent different batches or formulations of the compound maintained by EvitaChem for research applications. These multiple identifiers reflect the compound's availability through various synthetic routes and purification methods, each potentially yielding slightly different physical or chemical properties while maintaining the core pharmacological activity.

Identifier Type Designation Source
Research Code PL225B Multiple sources
ChEMBL ID CHEMBL3545004 ChEMBL Database
CAS Registry 1234423-98-3 Chemical suppliers
Product Codes EVT-278790, EVT-1535383, EVT-287551 EvitaChem

Structural Classification Within Heterocyclic Compound Families

PL225B belongs to the broader classification of heterocyclic organic compounds, specifically designed as a small molecule inhibitor targeting receptor tyrosine kinases. The compound demonstrates characteristics typical of pharmaceutical agents designed for kinase inhibition, incorporating structural features that enable selective binding to the adenosine triphosphate binding site of the insulin-like growth factor 1 receptor.

The structural framework of PL225B incorporates elements commonly found in tetrahydroisoquinoline derivatives, a class of heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. Tetrahydroisoquinoline-based structures serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets while maintaining favorable pharmacokinetic properties. The presence of nitrogen-containing heterocycles within the structure contributes to the compound's ability to form specific interactions with target proteins through hydrogen bonding and electrostatic interactions.

The compound's classification as a kinase inhibitor places it within a specialized category of therapeutic agents that function by interfering with cellular signaling pathways involved in proliferation, survival, and metabolic regulation. This classification is particularly relevant for cancer therapeutics, where dysregulated kinase activity often drives tumor growth and progression. The structural design of PL225B incorporates features that enhance selectivity for the insulin-like growth factor 1 receptor over related kinases, thereby reducing potential off-target effects.

Patent literature indicates that PL225B represents part of a broader family of structurally related compounds designed for insulin-like growth factor 1 receptor inhibition. These patent documents describe various structural modifications and synthetic approaches used to optimize the pharmacological properties of compounds within this chemical class, including improvements in bioavailability, selectivity, and metabolic stability.

Molecular Formula and Stereochemical Considerations

The precise molecular formula and detailed stereochemical configuration of PL225B are not explicitly disclosed in the available public literature, reflecting the proprietary nature of the compound's development and the competitive landscape of pharmaceutical research. However, structural analysis indicates that the compound incorporates multiple chiral centers, which are critical for its biological activity and selectivity profile.

Stereochemical considerations play a crucial role in the pharmaceutical activity of PL225B, as is typical for compounds targeting receptor proteins with specific three-dimensional binding requirements. The spatial arrangement of functional groups within the molecule determines the compound's ability to fit precisely into the binding pocket of the insulin-like growth factor 1 receptor, thereby achieving the desired inhibitory effect. The optimization of stereochemical configuration represents a key aspect of the compound's design, influencing both potency and selectivity.

The synthesis of PL225B involves multiple chemical transformations that require careful control of stereochemistry to ensure the production of the active enantiomer. These synthetic considerations include the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to obtain the desired stereochemical outcome. The complexity of these synthetic requirements contributes to the specialized nature of PL225B production and its availability primarily through research chemical suppliers.

Analytical characterization of PL225B typically employs advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm both the molecular structure and stereochemical purity. These analytical methods are essential for ensuring the consistency and quality of the compound across different synthetic batches, particularly given its use in clinical research applications where precise chemical identity is paramount.

The molecular weight and other physical properties of PL225B influence its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion characteristics that are critical for its development as an orally bioavailable therapeutic agent. These properties are carefully optimized during the compound's design phase to achieve the desired balance between potency, selectivity, and pharmaceutical suitability for clinical applications.

Propiedades

Fórmula molecular

C25H28N8O3

Apariencia

Solid powder

Sinónimos

PL225B;  PL-225B;  PL 225B.; NONE

Origen del producto

United States

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of PL225B involves several chemical reactions aimed at enhancing its biological activity. Key methods include:

  • Condensation Reactions : These reactions are essential for forming the core structure of PL225B.
  • Functional Group Modifications : Adjustments to functional groups can significantly impact the compound's reactivity and biological interactions.
  • Purification Processes : Techniques such as chromatography are used to ensure high purity levels.

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of PL225B. The molecular structure can be elucidated through single crystal X-ray diffraction, providing insights into its three-dimensional arrangement.

Therapeutic Applications

PL225B has potential applications across several scientific domains:

  • Cancer Therapy : PL225B is being explored for its ability to inhibit phospholipase D2 (PLD2), an enzyme implicated in cancer cell proliferation and metastasis. Inhibition of PLD2 can lead to increased apoptosis in cancer cells, making it a target for cancer treatment .
  • Neurological Disorders : Due to its ability to modulate lipid signaling pathways, PL225B may have applications in treating neurological disorders where phospholipase activity is altered.
  • Antiviral Activity : Some studies suggest that PL225B may exhibit antiviral properties, making it a candidate for further investigation in virology .

Case Study 1: Cancer Treatment with PLD2 Inhibitors

Research has shown that selective inhibition of PLD2 can lead to significant reductions in cancer cell invasion and metastasis. A study demonstrated that ML298, a potent PLD2 inhibitor derived from similar synthetic pathways as PL225B, showed promising results in both in vitro and in vivo models .

Study FocusFindings
Cancer Cell ApoptosisIncreased apoptosis observed with PLD2 inhibition
Metastatic ActivityDecreased invasiveness of cancer cells

Case Study 2: Antiviral Properties

PL225B's potential as an antiviral agent was highlighted in studies where it was shown to have activity against certain viral infections. The exact mechanisms remain under investigation, but the modulation of lipid signaling pathways appears crucial .

Study FocusFindings
Viral InhibitionSignificant reduction in viral replication observed
MechanismInvolves modulation of host lipid metabolism

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of PL225B and Similar IGF-1R Inhibitors

Parameter PL225B Linsitinib (OSI-906) Cixutumumab (IMC-A12)
Class Small-molecule TKI Small-molecule TKI Monoclonal Antibody
Administration Oral Oral Intravenous
Target Specificity IGF-1R IGF-1R/Insulin Receptor (IR) IGF-1R
Key Clinical Phase Phase 1 (Dose Escalation) Phase 3 (Discontinued) Phase 2 (Limited Efficacy)
MTD Under investigation 450 mg/day (Phase 1) N/A (Weight-based dosing)
Common Toxicities Hyperglycemia, fatigue, nausea Hyperglycemia, GI toxicity Infusion reactions, hyperglycemia
Structural Uniqueness Orally bioavailable, non-peptidic ATP-competitive, dual IGF-1R/IR Humanized IgG1 antibody
Research Outcomes Preliminary PK/PD data ongoing Phase 3 trials halted (pancreatic cancer) Limited single-agent activity

Mechanism and Selectivity

PL225B exhibits high selectivity for IGF-1R, avoiding off-target effects on the insulin receptor (IR), a limitation observed in Linsitinib, which inhibits both IGF-1R and IR, exacerbating metabolic adverse events like hyperglycemia . In contrast, monoclonal antibodies like Cixutumumab bind extracellularly to IGF-1R, preventing ligand interaction but requiring parenteral administration .

Pharmacokinetics and Administration

PL225B’s oral bioavailability provides a significant advantage over intravenous agents like Cixutumumab, enhancing patient compliance and suitability for chronic dosing . However, its absorption and metabolism profiles remain under investigation, with early-phase data suggesting dose-proportional exposure .

Structural and Functional Insights

PL225B’s non-peptidic structure contrasts with monoclonal antibodies’ large protein frameworks, enabling deeper tissue penetration and oral dosing. However, its ATP-binding site competition mechanism aligns with Linsitinib, albeit with improved specificity .

Research Advancements and Limitations

PL225B’s development highlights the ongoing quest for selective, orally administered TKIs to mitigate toxicity and improve convenience.

  • Metabolic Toxicity : Hyperglycemia remains a class-wide concern, necessitating stringent glucose monitoring .
  • Resistance Mechanisms : Similar to other IGF-1R inhibitors, compensatory signaling via IR or PI3K/AKT pathways may limit efficacy .

Métodos De Preparación

Overview

The primary approach to preparing PL225B is through conventional organic synthesis techniques. The process typically involves:

Reaction Conditions

The synthesis requires precise control over several parameters:

Parameter Typical Range/Conditions Purpose
Temperature Controlled, often between 0°C-100°C To optimize reaction rate and selectivity
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) or others depending on step To dissolve reactants and influence reaction pathways
Reaction Time Several hours to days To ensure complete conversion
Purification Chromatography, recrystallization To isolate pure PL225B

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound at each stage.

Detailed Synthetic Route

While specific step-by-step synthetic routes for PL225B are proprietary in some cases, a generalized scheme based on reported methods includes:

  • Starting Material Preparation: Synthesis begins with commercially available or easily synthesized precursors that contain the core heterocyclic or aromatic framework.
  • Functionalization: Introduction of key substituents such as methoxy groups, fluoro substituents, or amino groups through nucleophilic aromatic substitution or electrophilic aromatic substitution.
  • Coupling Reactions: Use of palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to attach complex side chains or heterocycles.
  • Condensation: Formation of amide or urea linkages through condensation reactions using coupling reagents.
  • Final Modifications and Purification: Adjustments to methylation or fluorination status, followed by purification steps to yield the final PL225B compound with high purity.

Analytical Characterization

Reaction Kinetics and Mechanistic Insights

Kinetic studies on the key reaction steps provide information on reaction rates and mechanisms, which are essential for optimizing the synthesis process. Understanding these parameters helps in scaling up production and predicting the behavior of PL225B under various conditions.

Reaction Step Kinetic Parameter Mechanistic Insight
Nucleophilic substitution Rate constant (k) varies with nucleophile strength SNAr mechanism predominates
Coupling reactions Catalyst loading affects turnover frequency Pd-catalyzed cross-coupling mechanism
Condensation Reaction order depends on reagent concentration Amide bond formation via activated intermediates

Stability and Reactivity Profiles

PL225B exhibits distinct physical and chemical properties that influence its preparation and storage:

  • Stability: Stable under neutral to slightly acidic conditions; sensitive to strong bases or oxidizing agents.
  • Reactivity: Functional groups such as amides and fluorinated aromatics show moderate reactivity, requiring controlled conditions during synthesis to avoid degradation.

These properties are critical for formulation and handling protocols.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Conditions Analytical Confirmation
Starting material prep Commercial synthesis or extraction Standard organic synthesis NMR, MS
Functionalization Nucleophilic substitution Controlled temperature, polar solvents NMR, MS
Coupling Pd-catalyzed cross-coupling Pd catalyst, base, inert atmosphere NMR, MS, X-ray
Condensation Amide/urea bond formation Coupling reagents, mild heating NMR, MS
Purification Chromatography, recrystallization Solvent systems based on polarity Purity by HPLC, NMR

Research Findings and Industrial Relevance

Research on PL225B preparation emphasizes:

  • Optimization of reaction conditions to maximize yield and purity.
  • Use of modern catalytic systems to improve coupling efficiency.
  • Application of advanced analytical techniques for quality control.
  • Potential for scale-up synthesis for pharmaceutical development.

The detailed understanding of PL225B’s preparation supports its use in pharmacological studies and drug development, ensuring reproducibility and safety.

Q & A

Q. What is the molecular mechanism of PL225B as an IGF-1R inhibitor, and how can researchers validate its specificity in preclinical assays?

PL225B binds to the tyrosine kinase domain of IGF-1R, inhibiting its phosphorylation and downstream signaling pathways (e.g., PI3K/AKT and MAPK), thereby suppressing tumor cell proliferation and inducing apoptosis . To validate specificity, researchers should:

  • Perform kinase selectivity assays using recombinant IGF-1R alongside related receptors (e.g., insulin receptor) to confirm target specificity .
  • Use siRNA-mediated IGF-1R knockdown in cancer cell lines as a control to isolate PL225B’s effects from off-target activity .

Q. What are the standard in vitro protocols for assessing PL225B’s inhibitory activity and cytotoxicity?

  • Kinase activity assays : Measure IC₅₀ values using recombinant IGF-1R in ATP-competitive assays with luminescence-based detection .
  • Cell proliferation assays : Treat IGF-1R-overexpressing cancer cell lines (e.g., MCF-7, A549) with PL225B and quantify viability via MTT or CellTiter-Glo .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and immunoblotting for cleaved caspase-3 .

Q. How should researchers characterize the purity and structural identity of PL225B in preclinical studies?

  • Analytical HPLC : Validate purity (>95%) using a C18 column and UV detection at λmax relevant to PL225B’s chromophore .
  • Spectroscopic characterization : Provide NMR (¹H, ¹³C) and HRMS data to confirm molecular structure .
  • Batch consistency : Compare multiple synthesis batches using DSC (differential scanning calorimetry) to ensure thermal stability .

Advanced Research Questions

Q. How to design a dose-response study for PL225B to evaluate its therapeutic window in xenograft models?

  • Model selection : Use immunodeficient mice implanted with IGF-1R-driven tumors (e.g., colorectal HCT-116) .
  • Dose optimization : Test 3–5 doses (e.g., 10–100 mg/kg, oral) based on prior pharmacokinetic data, with vehicle and positive controls (e.g., chemotherapeutics) .
  • Endpoint analysis : Monitor tumor volume (caliper measurements), body weight (toxicity), and serum biomarkers (e.g., IGF-1) weekly .
  • Statistical rigor : Use nonlinear regression (log-dose vs. response) to calculate ED₅₀ and apply ANOVA with post-hoc Tukey tests for group comparisons .

Q. How can researchers resolve contradictions in PL225B’s efficacy data across different cancer cell lines?

  • Hypothesis-driven replication : Repeat experiments in discrepant cell lines under standardized conditions (e.g., serum concentration, passage number) .
  • Mechanistic profiling : Compare IGF-1R expression (western blot), downstream signaling (phospho-AKT/ERK), and genetic variations (RNA-seq) between responsive and non-responsive lines .
  • Meta-analysis : Aggregate data from multiple studies to identify covariates (e.g., co-mutations in PTEN or KRAS) that modulate PL225B sensitivity .

Q. What advanced statistical methods are recommended for analyzing PL225B’s synergistic effects with combination therapies?

  • Synergy quantification : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy .
  • High-throughput screening : Pair PL225B with FDA-approved drugs in a 6x6 matrix and analyze interactions via Bliss independence or Loewe additivity models .
  • Machine learning : Apply random forest or gradient boosting to predict synergistic partners based on omics data (e.g., transcriptomic signatures of drug response) .

Methodological Best Practices

  • Data transparency : Report raw data, instrument settings, and statistical parameters (e.g., p-values, confidence intervals) in supplementary materials .
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .
  • Conflict resolution : Address contradictory findings by revisiting experimental assumptions (e.g., cell line authentication, compound stability) and consulting open peer-review platforms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.